Structural Topology Differentiation: Dual-Sulfonamide Architecture Versus Mono-Sulfonamide Azetidine PKM2 Activators
CAS 2034303-73-4 is distinguished from the first-generation N,N'-diarylsulfonamide PKM2 activators (e.g., DASA-58, AC₅₀ = 38 nM) by the incorporation of an azetidine ring as a central scaffold element, replacing the flexible acyclic sulfonamide linker [1]. Unlike DASA-58 and related compounds (MW ~450–550), which contain two sulfonamide groups connected through a rotatable diaryl linker, CAS 2034303-73-4 employs a conformationally constrained azetidine-1-carbonyl-phenyl core that restricts the relative orientation of the two sulfonamide pharmacophores [2]. The ethylsulfonyl substituent on the azetidine 3-position introduces a stereoelectronic element absent in the unsubstituted azetidine or 3-hydroxy/methoxy-azetidine analogs described in the Agios patent series [2]. The 3-methyl substitution on the benzenesulfonamide ring represents a defined SAR point: in the N,N'-diarylsulfonamide series, the corresponding 3-methyl analog (compound 56 in Boxer et al.) exhibited an AC₅₀ of 99 nM with 84% maximum response, establishing that meta-methyl substitution on the sulfonamide aryl ring is compatible with potent PKM2 activation [1].
| Evidence Dimension | Scaffold topology (azetidine-constrained dual sulfonamide vs acyclic diarylsulfonamide) and sulfonamide aryl substitution pattern |
|---|---|
| Target Compound Data | Conformationally constrained azetidine-1-carbonyl-phenyl core; 3-methylbenzenesulfonamide group; ethylsulfonyl azetidine substituent; MW 422.51 |
| Comparator Or Baseline | DASA-58: acyclic N,N'-diarylsulfonamide, MW ~546, AC₅₀ = 38 nM (PKM2), Eₘₐₓ = 82%; Agios azetidine exemplars: variable 3-position substituents (OH, OMe, carbamate, heteroaryl-amine) with unsubstituted or heteroaryl sulfonamide groups |
| Quantified Difference | Molecular weight reduced by ~123 Da vs DASA-58; azetidine ring introduces conformational restriction (1 rotatable bond eliminated); 3-methylbenzenesulfonamide SAR precedent: AC₅₀ = 99 nM in diarylsulfonamide context [1] |
| Conditions | PKM2 activation measured via NADH-coupled lactate dehydrogenase assay in the absence of fructose-1,6-bisphosphate (FBP), using recombinant human PKM2 [1][2] |
Why This Matters
The azetidine scaffold confers conformational pre-organization that may translate to improved ligand efficiency (lower MW per unit potency) and reduced entropic penalty upon binding compared to flexible diarylsulfonamide analogs, a critical consideration for lead optimization in drug discovery procurement.
- [1] Boxer MB, Jiang JK, Vander Heiden MG, Shen M, Skoumbourdis AP, Southall N, Veith H, Leister W, Austin CP, Park HW, Inglese J, Cantley LC, Auld DS, Thomas CJ. Evaluation of Substituted N,N'-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry. 2010;53(3):1048-1055. doi:10.1021/jm901577g View Source
- [2] Salituro FG, Saunders JO, Yan S, inventors; Agios Pharmaceuticals Inc, assignee. N-(4-(azetidine-1-carbonyl)phenyl)-(hetero-)arylsulfonamide derivatives as pyruvate kinase M2 (PKM2) modulators. United States patent US 9,221,792 B2. 2015 Dec 29. View Source
